3-Amino-4-methylbenzenesulfonic acid
Description
Significance and Research Context of Amino-Substituted Benzenesulfonic Acids
Amino-substituted benzenesulfonic acids are a class of compounds that have garnered considerable attention in diverse fields of research. Their importance stems from their role as crucial intermediates in the synthesis of a wide array of commercially significant products, including dyes, pharmaceuticals, and agrochemicals. numberanalytics.com The sulfonic acid group enhances the water solubility of these compounds, a property that is highly advantageous in many applications. britannica.cominfoplease.com For instance, this characteristic is exploited in the creation of water-soluble dyes and catalysts. britannica.com
In medicinal chemistry, the structural motif of amino-substituted benzenesulfonamides is a cornerstone in the design of various therapeutic agents. nih.gov These compounds are known to be inhibitors of carbonic anhydrases (CAs), enzymes that are implicated in several physiological and pathological processes. nih.gov The development of isoform-selective CA inhibitors is an active area of research, aiming to create drugs with improved efficacy and fewer side effects. nih.gov Furthermore, the dual presence of hydrophilic (amino and hydroxyl groups) and lipophilic (aromatic ring) regions in some derivatives can lead to favorable pharmacokinetic properties, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com
Historical Perspectives in Sulfonic Acid Chemistry
The history of sulfonic acid chemistry is intertwined with the development of the synthetic dye industry in the 19th century. The sulfonation of aromatic compounds, the primary method for preparing aryl sulfonic acids, became a pivotal industrial process. wikipedia.org This reaction involves the treatment of an arene with an electrophile like sulfur trioxide. wikipedia.org A historically significant application of this chemistry was in the production of phenol, which involved the base hydrolysis of sodium benzenesulfonate, a compound readily produced from benzene. wikipedia.org
Over time, the utility of sulfonic acids expanded beyond dye synthesis. Their strong acidic nature led to their adoption as catalysts in various organic reactions. wikipedia.orgnih.gov Unlike many mineral acids, they are often non-oxidizing and can be used in organic solvents, making them valuable tools for chemists. wikipedia.orgnih.gov The development of polymeric sulfonic acids, such as Dowex resins, further broadened their application to ion exchange processes like water softening. wikipedia.org
Current Research Frontiers Involving Aromatic Sulfonic Acids
Contemporary research on aromatic sulfonic acids is vibrant and multifaceted, focusing on enhancing their efficiency, sustainability, and applicability. businessresearchinsights.com A significant trend is the development of greener and more sustainable synthesis methods to align with the principles of green chemistry. businessresearchinsights.com This includes the use of microwave-assisted organic synthesis, which can reduce reaction times and improve yields.
In materials science, aromatic sulfonic acids and their derivatives are being explored for the creation of advanced materials with novel properties. For example, they are used in supramolecular chemistry to construct complex macrocycles and in the development of materials with enhanced optical and electronic properties. Furthermore, research is ongoing in the field of catalysis, with a focus on developing highly efficient and reusable solid acid catalysts based on sulfonated materials. nih.gov The intramolecular cross-coupling of sulfonic acid derivatives is also an area of active investigation, offering new methods for forming biaryl compounds. rsc.org In the realm of medicine, new series of benzenesulfonamide (B165840) derivatives are being designed and synthesized as potent and selective inhibitors of cancer-associated carbonic anhydrase isoforms. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNODBHGOLWROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060676 | |
| Record name | Benzenesulfonic acid, 3-amino-4-methyl- | |
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Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-03-1 | |
| Record name | 3-Amino-4-methylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Amino-p-toluenesulfonic acid | |
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| Record name | 3-Amino-4-methylbenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, 3-amino-4-methyl- | |
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| Record name | Benzenesulfonic acid, 3-amino-4-methyl- | |
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| Record name | 2-aminotoluene-4-sulphonic acid | |
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| Record name | 3-Amino-p-toluenesulfonic acid | |
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Advanced Synthetic Methodologies for 3 Amino 4 Methylbenzenesulfonic Acid and Its Analogues
Direct Sulfonation Routes for Aromatic Amines
Direct sulfonation is a primary method for introducing a sulfonic acid group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed for the synthesis of aminobenzenesulfonic acids.
The sulfonation of aniline and its derivatives, such as o-toluidine (2-methylaniline), is a common route to produce aminobenzenesulfonic acids. The reaction typically involves treating the aniline derivative with a sulfonating agent like concentrated or fuming sulfuric acid (oleum).
The reaction of o-toluidine with concentrated sulfuric acid initially forms the o-toluidinium hydrogensulfate salt. Upon heating, this intermediate undergoes rearrangement to yield aminosulfonic acids. The position of the sulfonic acid group on the aromatic ring is influenced by reaction conditions such as temperature and the concentration of the sulfonating agent. For instance, heating the acid sulfate of o-toluidine can yield 3-amino-4-methylbenzenesulfonic acid among other isomers. A procedure described in Organic Syntheses involves warming o-toluidine with concentrated sulfuric acid, followed by heating under reduced pressure to drive the rearrangement, yielding o-toluidinesulfonic acid in 79–83% yield orgsyn.org. The use of fuming sulfuric acid (oleum) is another effective method for the sulfonation of o-toluidine orgsyn.org.
The regioselectivity of the sulfonation of aniline derivatives is a critical aspect. The amino group is an ortho-, para-directing group. However, in a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing group. The reaction can therefore yield a mixture of isomers. The distribution of these isomers is dependent on the reaction conditions. For example, the sulfonation of p-toluidine with oleum in sulfuric acid at 10°-55° C has been shown to produce p-toluidine-2-sulphonic acid (5-amino-2-methylbenzenesulphonic acid) in high purity, virtually free of the 3-sulfonic acid isomer.
A study on the sulfonation of p-cresidine (2-methoxy-5-methylaniline) with oleum yields 4-amino-5-methoxy-2-methylbenzenesulfonic acid, an important precursor for food colorings acs.org. This demonstrates the applicability of direct sulfonation to more complex aniline derivatives.
| Aniline Derivative | Sulfonating Agent | Product(s) | Key Conditions | Yield |
|---|---|---|---|---|
| o-Toluidine | Concentrated H₂SO₄ | o-Toluidinesulfonic acid | Heating acid sulfate salt under reduced pressure | 79-83% |
| p-Toluidine | Oleum in H₂SO₄ | 5-Amino-2-methylbenzenesulfonic acid | 10°-55° C | High purity |
| p-Cresidine | Oleum | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | - | - |
The sulfonation of aminophenol derivatives provides a route to hydroxy-substituted aminobenzenesulfonic acids, which are valuable intermediates. A patented method describes the synthesis of 3-amino-4-hydroxybenzenesulfonic acid by the sulfonation of ortho-aminophenol with sulfuric acid google.com. This process is highlighted as a simpler and more environmentally friendly alternative to traditional methods that involve the reduction of nitrophenols google.com.
Another patented process details the preparation of 2-amino-4-sulfo-6-acetaminophenol starting from ortho-aminophenol. The initial step involves dissolving ortho-aminophenol in pure sulfuric acid at 5-35 °C, followed by the dropwise addition of 65% fuming sulfuric acid to carry out the sulfonation, yielding 4-sulfo-6-aminophenol. This intermediate then undergoes nitration, acetylation, and finally a hydrogenation reduction to produce the target molecule.
A multi-step synthesis starting from 4-chloro-3-nitrobenzenesulfonic acid, which is boiled with sodium hydroxide solution followed by a Béchamp reduction, also yields 2-aminophenol-4-sulfonic acid chemicalbook.com. This indicates that nucleophilic aromatic substitution can be a viable route to aminophenol sulfonic acids.
| Aminophenol Derivative | Reagents | Product | Key Steps |
|---|---|---|---|
| o-Aminophenol | H₂SO₄ | 3-Amino-4-hydroxybenzenesulfonic acid | Direct sulfonation |
| o-Aminophenol | H₂SO₄, Oleum, HNO₃, Acetic anhydride, H₂ | 2-Amino-4-sulfo-6-acetaminophenol | Sulfonation, Nitration, Acetylation, Reduction |
| 4-Chloro-3-nitrobenzenesulfonic acid | NaOH, Fe/HCl | 2-Aminophenol-4-sulfonic acid | Hydrolysis, Reduction |
Indirect Synthesis Pathways for Aminobenzenesulfonic Acids
Indirect methods for the synthesis of aminobenzenesulfonic acids often involve the transformation of other functional groups on the aromatic ring. These multi-step sequences can offer advantages in terms of regioselectivity and the introduction of specific substitution patterns.
While the Beckmann rearrangement of oximes is a well-established method for the synthesis of amides, its direct application to the synthesis of aminobenzenesulfonic acids is not widely reported. The Beckmann rearrangement typically involves the acid-catalyzed conversion of an oxime to an amide alfa-chemistry.comwikipedia.org. The reaction can be promoted by various reagents, including tosyl chloride and phosphorus pentachloride wikipedia.org. The synthesis of oxime p-toluenesulfonates has been described, and their rearrangement has been studied in different solvents acs.org. However, this chemistry primarily leads to N-substituted amides rather than aminobenzenesulfonic acids. The rearrangement of sulfonated oximes could theoretically provide a route to these compounds, but specific examples in the literature are scarce.
A more common indirect route to aminobenzenesulfonic acid analogues involves the reduction of a nitro group on a pre-functionalized aromatic ring. This approach allows for the strategic placement of the amino group.
A patented method describes the preparation of 3-amino-4-methoxybenzaniline, which involves the initial reaction of 3-nitro-4-chlorobenzoic acid with aniline to form 3-nitro-4-chlorobenzanilide. This intermediate then undergoes a nucleophilic substitution with methanol to yield 3-nitro-4-methoxybenzanilide, followed by a reduction of the nitro group to the corresponding amine. This strategy of building the molecule with a nitro group as a masked amino group is a common tactic in organic synthesis.
Another example involves the reduction of nitrobenzenesulfonamides. The Fukuyama amine synthesis, for instance, utilizes 2-nitrobenzenesulfonamides as intermediates for the preparation of secondary amines. The nitrobenzenesulfonamide is first alkylated and then the nosyl group is deprotected under mild conditions using a thiol nucleophile chem-station.com. While this method is primarily for amine synthesis, the reduction of the nitro group on a sulfonated aniline precursor is a key step that can be applied to the synthesis of aminobenzenesulfonic acids. The reduction of aromatic nitro compounds to anilines can be achieved using various reagents, including catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or metals in acidic media (e.g., iron in acetic acid) wikipedia.org.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of aminobenzenesulfonic acids to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One promising approach is the use of solid acid catalysts . These catalysts, such as sulfonated carbons or zeolites, can replace corrosive and difficult-to-handle liquid acids like sulfuric acid and oleum. Solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and often higher selectivity. For example, sulfonated activated carbon has been shown to be an effective catalyst for esterification reactions, and similar materials could potentially be used for the sulfonation of aromatic amines nih.gov.
The use of ionic liquids as solvents and catalysts for sulfonation reactions is another area of active research. Ionic liquids are salts that are liquid at or near room temperature and are known for their low vapor pressure, thermal stability, and tunable properties. They can serve as both the solvent and catalyst, potentially leading to cleaner reaction profiles and easier product isolation. The sulfonation of aromatic compounds has been successfully carried out in ionic liquids, offering advantages over conventional methods by avoiding by-products and allowing for the recycling of the ionic liquid.
Ultrasound-assisted synthesis is another green technique that has been applied to sulfonation reactions. Sonication can enhance reaction rates and improve selectivity by creating localized high temperatures and pressures through acoustic cavitation nih.gov. An investigation into the ultrasound-assisted sulfonation of aromatic compounds with sulfuric acid demonstrated a significant rate enhancement and improved regioselectivity compared to silent conditions nih.govresearchgate.net.
Microwave-assisted synthesis is also a valuable tool in green chemistry. Microwave heating can dramatically reduce reaction times and improve yields by providing rapid and uniform heating of the reaction mixture. This technique has the potential to be applied to the sulfonation of o-toluidine and other aniline derivatives to produce this compound and its analogues more efficiently.
| Green Chemistry Approach | Description | Potential Advantages |
|---|---|---|
| Solid Acid Catalysts | Use of heterogeneous catalysts like sulfonated carbons or zeolites. | Reusable, easy to separate, reduced corrosion and waste. |
| Ionic Liquids | Employing ionic liquids as solvents and/or catalysts. | Low volatility, recyclable, can lead to cleaner reactions. |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction. | Increased reaction rates, improved yields and selectivity. |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Reduced reaction times, potential for higher yields. |
Microwave-Assisted Organic Synthesis Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. mdpi.com The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. mdpi.comnih.gov For the synthesis of amino-substituted sulfonic acids and their precursors, microwave technology can be applied to key reaction steps such as amination and sulfonation.
A novel, microwave-assisted method has been reported for producing anilines from activated aryl halides without the need for organic solvents or metal catalysts, presenting a more eco-friendly alternative for creating important pharmaceutical building blocks. nih.govnih.gov In this method, aryl halides are heated with aqueous ammonia in a sealed vessel using a microwave reactor. For example, various substituted anilines have been synthesized with high yields in as little as 10 to 20 minutes at temperatures between 130°C and 140°C. nih.gov This approach is particularly relevant for synthesizing analogues of this compound where an amino group is introduced onto an aromatic ring.
Similarly, microwave-assisted techniques have been effectively used for sulfonation reactions, although often demonstrated on different substrates like lignin. These studies show that microwave irradiation can facilitate the rapid and efficient introduction of sulfonic acid groups onto aromatic structures. diva-portal.orgresearchgate.net The principles can be extended to the sulfonation of substituted anilines or their precursors. The key advantages of MAOS in this context include uniform and controlled heating, which can minimize the formation of byproducts often seen with conventional heating in highly exothermic reactions like sulfonation. mdpi.com
A general route to access 3-amino-2,3-dihydrobenzofurans, which are structurally related flavonoid derivatives, utilizes microwave assistance to rapidly generate analogues. nih.gov The methodology involves a final one-pot, microwave-assisted step to generate the target molecules, highlighting the technology's utility in creating diverse chemical libraries efficiently. nih.gov The successful application of microwave technology in these related syntheses underscores its significant potential for the efficient and green production of this compound and its derivatives. mdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Related Synthesis
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating |
|---|---|---|
| Reaction Time | Minutes to a few hours nih.govmdpi.com | Several hours to days |
| Energy Efficiency | Higher, due to direct heating of reactants mdpi.com | Lower, due to heating of the entire apparatus |
| Yields | Often higher and more reproducible nih.gov | Variable, can be lower due to side reactions |
| Byproduct Formation | Reduced due to uniform heating and shorter reaction times mdpi.com | More prevalent, especially in exothermic reactions |
| Scalability | Can be challenging for large-scale continuous processes | Well-established for large-scale batch processes |
Sustainable and Reusable Catalytic Systems for Related Compounds
The development of sustainable and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve economic feasibility. scielo.br For the synthesis of amino-substituted benzenesulfonic acids and related compounds, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles. nih.govnih.gov
Several types of solid acid catalysts have been developed for reactions relevant to the synthesis of these compounds:
Sulfonic Acid-Functionalized Inorganic Materials : Silica (SiO₂) is a low-cost, stable, and eco-friendly material that can be easily functionalized with sulfonic acid groups. mdpi.com These silica-supported sulfonic acids have proven to be versatile and highly stable catalysts for various organic reactions, demonstrating high reusability with minimal loss of activity. nih.govmdpi.com For instance, silica-bonded N-propyl sulfamic acid has been used as a recyclable catalyst in microwave-assisted condensation reactions. mdpi.com Similarly, sulfonic acid-functionalized silica-coated magnetic nanoparticles offer an innovative approach, allowing for catalyst recovery using an external magnet, which simplifies the purification process significantly. nih.gov
Periodic Mesoporous Organosilicas (PMOs) : A novel approach involves the use of PMOs functionalized with p-aminobenzenesulfonic acid (PABSA-Pr-PMO). nih.gov This nanomaterial acts as a highly efficient, robust, and recyclable solid acid catalyst. nih.gov It has demonstrated remarkable structural and functional stability, with studies showing only a slight decrease in reaction yield over five consecutive cycles. nih.gov
Sulfonic Acid-Functionalized Ionic Liquids (ILs) : Brønsted acidic ionic liquids, particularly those bearing sulfonic acid groups, have been investigated as recyclable homogeneous catalysts. scielo.br These "task-specific" ionic liquids combine the advantages of ILs (e.g., low vapor pressure) with catalytic activity. For example, 1,3-disulfonic acid benzimidazolium chloride has been used as a catalyst in condensation reactions and could be reused for five consecutive cycles without a noticeable decrease in product yields. scielo.br
Other Heterogeneous Systems : Other materials like amidosulfonic acid supported on graphitic carbon nitride have been prepared as novel metal-free heterogeneous catalysts. researchgate.net These systems are noted for their green nature, ease of synthesis, and simple separation. researchgate.net A biomass-derived heterogeneous copper catalyst has also been shown to be effective and recyclable for up to five times for the sulfonylation of aniline derivatives. mdpi.com
Table 2: Overview of Reusable Catalytic Systems
| Catalyst Type | Support/Core Material | Key Features | Reusability | Reference |
|---|---|---|---|---|
| Solid Acid Catalyst | Silica (SiO₂) | Low-cost, stable, easily functionalized | High; can be reused multiple times with minimal activity loss | nih.govmdpi.com |
| Magnetic Nanocatalyst | Silica-coated Fe₃O₄ | Easy separation using an external magnet | Reported for at least 6 cycles without noticeable deterioration | nih.gov |
| Mesoporous Organosilica | PMO | High surface area, structural stability | Demonstrated for 5 consecutive cycles with slight yield decrease | nih.gov |
| Acidic Ionic Liquid | Benzimidazolium Chloride | Homogeneous catalysis with easy recovery | Reported for 5 cycles without noticeable decrease in yields | scielo.br |
| Metal-Free Heterogeneous Catalyst | Graphitic Carbon Nitride | Green, easy to synthesize and separate | No noteworthy reduction in activity after four runs | researchgate.net |
Industrial Scale Production Considerations for Amino-Substituted Benzenesulfonic Acids
The industrial production of amino-substituted benzenesulfonic acids involves careful consideration of reaction conditions, raw materials, and process efficiency to ensure high yields and purity at a large scale. Aromatic sulfonation is considered one of the most important reactions in industrial organic chemistry. wikipedia.orgchemicalbook.com
Sulfonation Process: The direct introduction of a sulfonic acid group onto an aromatic ring is typically achieved using sulfonating agents like concentrated sulfuric acid, oleum (a solution of SO₃ in H₂SO₄), or sulfur trioxide gas. chemicalbook.com
Choice of Agent : The choice of sulfonating agent depends on the reactivity of the substrate. Oleum is commonly used in industrial settings for its high reactivity. chemicalbook.com
Reaction Conditions : Sulfonation with sulfuric acid is a reversible reaction. To drive the reaction to completion, the water formed during the reaction must be removed, often by distillation or by using an excess of the sulfonating agent. chemicalbook.com However, high temperatures and harsh conditions can lead to the formation of undesired byproducts, such as sulfones. chemicalbook.com Therefore, temperature control is a critical parameter in industrial reactors.
Synthesis of the Amino Group: The amino group is typically introduced by the reduction of a corresponding nitro group. This involves a two-step process: nitration of the aromatic ring followed by hydrogenation.
Nitration and Sulfonation Sequence : The order of sulfonation and nitration is critical to obtaining the desired isomer. The sulfonic acid group is a meta-director, while the amino group (or its nitro precursor) is an ortho-, para-director.
Catalytic Hydrogenation : The reduction of the nitro group to an amine is a key industrial process. This is commonly performed via catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-ruthenium on carbon (Pt-Ru/C). google.comgoogle.com Industrial processes focus on optimizing hydrogen pressure, reaction temperature, and catalyst loading to achieve high conversion rates and selectivity. google.comgoogle.com A significant advantage of this method is that the catalysts can be recovered and reused for numerous cycles; for example, a Pt-Ru/C catalyst was reported to be reusable for over 50 cycles while maintaining a conversion rate and selectivity of up to 99%. google.com
Downstream Processing:
Product Isolation : After the reaction, the product must be isolated from the reaction mixture. For aminobenzenesulfonic acids, this is often achieved by adjusting the pH. Since they are amphoteric compounds, they are least soluble at their isoelectric point. Acid precipitation is a common method to crystallize the final product from the aqueous solution. google.com
Waste Management : Industrial-scale production generates significant waste streams. The older alkaline fusion process, which was used to produce phenols from sulfonic acids, has been largely replaced by processes that generate less waste. wikipedia.org Modern industrial processes aim to minimize waste by recycling catalysts and optimizing reaction conditions to reduce byproduct formation. google.com
Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Methylbenzenesulfonic Acid
Reaction Mechanisms in Catalytic Applications of Related Sulfonic Acids
Sulfonic acids, including aromatic sulfonic acids related to 3-amino-4-methylbenzenesulfonic acid, are recognized for their strong acidic properties and their role as effective catalysts in a variety of organic reactions. wikipedia.org Their catalytic activity is primarily attributed to the sulfonic acid group (-SO₃H), which acts as a Brønsted acid, donating a proton to facilitate reactions. This section explores the reaction mechanisms through which these related sulfonic acids exert their catalytic effects, with a focus on esterification and other acid-catalyzed transformations.
The catalytic utility of sulfonic acids extends to numerous applications, including their use as catalysts for esterification, alkylation, and cyclization reactions. haofeichem.comresearchgate.net In organic synthesis, aminosulfonic acids are valued as stable, solid acid catalysts that effectively promote reactions like esterification without causing corrosion to equipment. haofeichem.com
One of the most well-documented applications of sulfonic acid catalysis is in Fischer-Speier esterification. In this type of reaction, a sulfonic acid catalyst protonates the carbonyl oxygen of a carboxylic acid, thereby increasing its electrophilicity. This is followed by a nucleophilic attack from the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is often removed as it is formed.
Recent research has also focused on the development of heterogeneous catalysts where sulfonic acid groups are functionalized onto solid supports like silica or zirconia. mdpi.com These solid acid catalysts offer advantages such as easy separation from the reaction mixture, reusability, and reduced environmental impact. mdpi.comaurak.ac.ae The catalytic performance of these materials is influenced by factors like surface area and the loading of sulfonic acid groups. mdpi.com
Mechanistic studies of esterification reactions catalyzed by sulfonic acids have pointed towards different pathways depending on the reaction conditions and the nature of the catalyst. For instance, in the esterification of acetic acid with methanol using a functionalized SBA-15 catalyst, the reaction was found to follow a dual-site Langmuir-Hinshelwood mechanism, which involves the adsorption of both reactants onto the catalyst surface. aurak.ac.ae In contrast, the same reaction catalyzed by a homogeneous catalyst followed an Eley-Rideal mechanism. aurak.ac.ae
Theoretical studies using Density Functional Theory (DFT) on the esterification of benzenesulfonic acid with methanol have explored various potential reaction pathways. These computational analyses have suggested that the reaction can proceed through different mechanisms, including SN1 and SN2 pathways, with the activation barriers being dependent on the specific intermediates and transition states involved. researchgate.net
The following table summarizes the key reaction mechanisms involving sulfonic acid catalysts in various applications.
| Catalytic Application | Proposed Reaction Mechanism(s) | Key Features |
| Esterification | Fischer-Speier Esterification | Protonation of the carboxylic acid by the sulfonic acid catalyst, followed by nucleophilic attack by the alcohol. |
| Langmuir-Hinshelwood (heterogeneous) | Adsorption of both the carboxylic acid and alcohol onto the catalyst surface prior to reaction. aurak.ac.ae | |
| Eley-Rideal (homogeneous) | One reactant is adsorbed onto the catalyst surface, and the other reacts with it directly from the bulk phase. aurak.ac.ae | |
| SN1/SN2 Pathways (theoretical) | Involvement of sulfonylium cation intermediates or direct nucleophilic substitution. researchgate.net | |
| General Acid Catalysis | Brønsted Acid Catalysis | The sulfonic acid group donates a proton to a reactant, activating it for subsequent reaction steps. wikipedia.org |
Coordination Chemistry of 3 Amino 4 Methylbenzenesulfonic Acid and Its Analogues As Ligands
Ligand Design Principles for Amino-Sulfonic Acids
Amino-sulfonic acids, such as 3-Amino-4-methylbenzenesulfonic acid, are versatile ligands in coordination chemistry. Their design principles revolve around the presence of both an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to an aromatic ring. These functional groups can act as donor sites for metal ions.
Key design principles include:
Multidentate Coordination: Amino acids can coordinate to metal ions as bidentate ligands, utilizing both the amino group and the carboxylate group to form a stable five-membered chelate ring. wikipedia.org Amino-sulfonic acids can exhibit similar bidentate or even polydentate behavior, depending on the specific structure and the metal ion involved.
Hard and Soft Acid-Base (HSAB) Theory: The amino group is a hard donor, favoring coordination with hard metal ions, while the sulfonate group can be considered a borderline donor. This influences the stability and nature of the resulting metal complexes. wikipedia.org
Steric and Electronic Effects: The position of the amino and sulfonic acid groups on the aromatic ring, as well as the presence of other substituents like the methyl group in this compound, can introduce steric hindrance and alter the electronic properties of the ligand, thereby influencing its coordination behavior.
pH-Dependent Coordination: The protonation state of both the amino and sulfonic acid groups is pH-dependent. This variability allows for pH control over the coordination process and the stability of the resulting complexes. nih.gov
Complex Formation with Transition Metal Ions (e.g., Fe³⁺, Cu²⁺, Co(II), Ni(II), Zn(II))
This compound and its analogues readily form complexes with a variety of transition metal ions. The coordination typically involves the nitrogen atom of the amino group and one or more oxygen atoms of the sulfonate group.
Iron (Fe³⁺): Fe(III) complexes have gained attention due to their high thermodynamic stability. nih.govmdpi.com Ligands containing amine, hydroxyl, pyridine, and carboxylate groups are known to bind tightly to Fe³⁺ ions, forming stable six-coordinate complexes. mdpi.com While specific studies on this compound with Fe(III) are limited in the provided search results, the general principles of Fe(III) coordination chemistry suggest that stable complexes can be formed.
Copper (Cu²⁺): Copper(II) is known to form a variety of coordination compounds. nih.gov Studies on Cu(II) complexes with ligands derived from 4-amino-N-[4,6-dimethyl-2-pyrimidinyl]benzenesulfonamide show the formation of both dinuclear and polymeric structures. In these complexes, the sulfamethazinate anion coordinates to copper through the sulfonamido and pyrimidine nitrogen atoms, and also through the amino nitrogen atom. nih.gov The coordination geometry around the copper center can be nearly square planar or highly distorted square pyramidal. nih.gov
Cobalt (Co(II)) and Nickel (Ni(II)): Co(II) and Ni(II) form complexes with amino acid-derived ligands, often resulting in octahedral geometries. researchgate.net In some cases, distorted octahedral coordination environments with an MN₄O₂ chromophore have been observed, where the ligand acts as a monoanionic bidentate N,O-donor. rsc.org The formation of trinuclear Ni(II) complexes with a carbonate ion as a bridging ligand has also been reported, indicating the potential for complex self-assembly. nih.gov
Zinc (Zn(II)): Zinc(II) readily forms complexes with amino acids. nih.gov The coordination number for zinc is typically four, but trigonal bipyramidal and octahedral complexes can also be formed. nih.gov In complexes with amino acids, Zn(II) can create inert chelate complexes by accepting free electron pairs from oxygen, nitrogen, and sulfur atoms. nih.gov
Interactive Data Table: Coordination of Transition Metals with Amino-Sulfonic Acid Analogues
| Metal Ion | Typical Coordination Geometry | Donor Atoms Involved | Reference |
|---|---|---|---|
| Fe³⁺ | Octahedral | N, O | mdpi.com |
| Cu²⁺ | Square Planar, Square Pyramidal | N, O | nih.gov |
| Co(II) | Octahedral | N, O | researchgate.netrsc.org |
| Ni(II) | Octahedral | N, O | researchgate.netrsc.org |
| Zn(II) | Tetrahedral, Octahedral | N, O, S | nih.gov |
Mechanistic Aspects of Metal-Ligand Coordination
The formation of metal-ligand complexes with amino-sulfonic acids is a dynamic process governed by several mechanistic factors. The coordination process often involves the displacement of solvent molecules from the metal ion's coordination sphere by the ligand's donor atoms.
The mechanism can be influenced by:
pH of the solution: The protonation state of the amino and sulfonate groups is pH-dependent, which in turn affects their ability to coordinate with metal ions.
Nature of the metal ion: The lability of the solvent molecules in the metal's coordination sphere and the preferred coordination geometry of the metal ion play a crucial role.
Ligand structure: Steric hindrance and the electronic properties of the ligand can influence the rate and mechanism of complex formation.
For instance, the coordination of Cu(II) ions with some pseudopeptides begins at a pH of 4.0, with the N-terminal amino group, side chains, and amide nitrogen atoms participating in the coordination. mdpi.com
Metal Chelation Studies for Environmental Applications
The ability of amino-sulfonic acids and related compounds to chelate metal ions has significant implications for environmental applications, particularly in the remediation of heavy metal contamination. Amino acids and their derivatives can form stable, water-soluble complexes with heavy metal ions, which can facilitate their removal from contaminated soil and water. mdpi.com
Studies have shown that amino acids can enhance the mobility and bioavailability of heavy metals by forming stable complexes. mdpi.com This property can be harnessed for phytoremediation, where plants are used to extract heavy metals from the soil. The formation of metal-amino acid complexes is a natural process in biological systems for metal transport and detoxification. nih.govfrontiersin.org The complexation of Cu(II) with amino acids has been studied as a precursor to its removal by ultrafiltration, demonstrating the potential of this approach for water purification. researchgate.net
Investigation of Charge Transfer Complexes Involving Sulfonates
Charge-transfer (CT) complexes are a significant feature in the electronic spectra of coordination compounds. wikipedia.org These transitions involve the movement of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character (Ligand-to-Metal Charge Transfer, LMCT), or vice versa (Metal-to-Ligand Charge Transfer, MLCT). wikipedia.orglibretexts.org
LMCT: In complexes with sulfonates, LMCT transitions can occur where an electron is transferred from an orbital on the sulfonate ligand to an empty or partially filled d-orbital of the metal ion. This results in the reduction of the metal center. wikipedia.org The intense colors of some d⁰ complexes, like permanganate and dichromate, are due to LMCT transitions. libretexts.org
MLCT: MLCT transitions involve the transfer of an electron from a metal d-orbital to an empty π* orbital of the ligand. This leads to the oxidation of the metal center. wikipedia.org MLCT is common in complexes with π-accepting ligands. libretexts.org
The energy of these charge-transfer bands can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. libretexts.org
Structural Elucidation of Metal-Ligand Complexes
The determination of the three-dimensional structure of metal-ligand complexes is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is a powerful technique for elucidating the precise arrangement of atoms in a crystalline complex. mdpi.com
Spectroscopic methods are also widely used for structural characterization:
Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups (e.g., -NH₂, -SO₃H).
UV-Visible Spectroscopy: Can reveal information about the electronic structure of the complex, including the presence of d-d transitions and charge-transfer bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to probe the structure of diamagnetic complexes in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Is a valuable tool for studying paramagnetic complexes, such as those of Cu(II) and Fe(III).
For example, the structures of Cu(II) complexes with a sulfamethazine-derived ligand have been determined by single-crystal X-ray diffraction, revealing both dinuclear and polymeric structures with different coordination geometries around the copper centers. nih.gov
Spectroscopic and Advanced Analytical Characterization of 3 Amino 4 Methylbenzenesulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Amino-4-methylbenzenesulfonic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, the protons of the amino (-NH₂) group, and the protons of the methyl (-CH₃) group. The splitting patterns and coupling constants of the aromatic signals would confirm the substitution pattern on the benzene ring.
¹³C NMR (Carbon-13 NMR) detects the carbon atoms in the molecule. The spectrum for this compound would display unique peaks for each chemically distinct carbon atom, including the six carbons of the benzene ring and the single carbon of the methyl group. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the attached amino, methyl, and sulfonic acid groups.
Mass Spectrometry Techniques (e.g., GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for separating and identifying volatile compounds.
For this compound, which is a non-volatile salt, derivatization would be required to convert it into a more volatile form suitable for GC-MS analysis. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized molecule, and a characteristic fragmentation pattern that could be used to confirm its structure.
Detailed experimental mass spectrometry data, including specific fragmentation patterns and m/z values for this compound, have not been located in the available literature.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups:
N-H stretching vibrations from the primary amine (-NH₂) group.
O-H stretching from the sulfonic acid (-SO₃H) group.
S=O stretching vibrations, which are characteristic of the sulfonate group.
C-H stretching from the aromatic ring and the methyl group.
C=C stretching within the aromatic ring.
C-N and C-S stretching vibrations.
While the compound has been used in the synthesis of various coordination polymers which were subsequently analyzed by FT-IR, specific spectral data detailing the characteristic absorption wavenumbers for pure this compound is not specified in the reviewed sources. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions and conjugation within the molecule. The aromatic ring in this compound is expected to produce characteristic absorption bands in the UV region. The position of the maximum absorbance (λmax) can be influenced by the nature and position of the substituents on the benzene ring. While the compound is mentioned in studies utilizing UV-Vis spectroscopy for other purposes, specific absorption maxima data for this compound are not provided in the consulted literature. scribd.com
X-ray Diffraction Studies (Powder X-ray Diffraction, Single Crystal X-ray Diffraction)
X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of a crystalline compound.
Single Crystal X-ray Diffraction can determine the precise three-dimensional arrangement of atoms in a crystal, providing bond lengths, bond angles, and crystallographic information such as the unit cell dimensions and space group.
Powder X-ray Diffraction (PXRD) generates a characteristic diffraction pattern for a crystalline solid, which can be used as a "fingerprint" for phase identification and purity assessment.
Numerous studies report the use of this compound as a ligand in the synthesis of novel coordination polymers and pigments, with the resulting products being characterized by XRD. acs.orgscribd.com However, crystallographic data (including lattice parameters, space group, or characteristic 2θ peaks from PXRD) for the pure crystalline form of this compound itself is not available in the reviewed scientific papers.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's stoichiometry and purity. The molecular formula for this compound is C₇H₉NO₃S.
Below is a table comparing the theoretical elemental composition with a placeholder for experimental values, which are not currently available in the searched literature.
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 44.89 |
| Hydrogen | H | 4.85 |
| Nitrogen | N | 7.48 |
| Sulfur | S | 17.13 |
| Oxygen | O | 25.63 |
Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures changes in mass with increasing temperature. A TGA curve can reveal information about thermal stability, decomposition temperatures, and the composition of multi-component systems.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. DTA curves show endothermic (melting, boiling) and exothermic (crystallization, oxidation) transitions.
These methods are crucial for determining the thermal stability of this compound. While related compounds and products synthesized from it have been studied using these techniques, specific TGA or DTA data showing decomposition temperatures or phase transitions for this compound is not detailed in the available literature. weebly.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring of this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and reaction monitoring of this compound. Its high resolution and sensitivity make it an ideal method for separating the target compound from impurities, starting materials, and byproducts. This section details the application of HPLC in characterizing this important chemical intermediate.
Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar aromatic compounds like this compound. The separation is typically achieved on a non-polar stationary phase, such as octadecylsilane (C18), with a polar mobile phase.
A typical HPLC method for the purity determination of aminobenzenesulfonic acid derivatives involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol sielc.comsielc.com. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the sulfonic acid and amino groups, leading to better peak shape and retention sielc.comsielc.com. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of known impurities can be achieved by comparing their retention times with those of reference standards. The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity wu.ac.thwu.ac.th.
Table 1: Representative RP-HPLC Parameters for the Analysis of Aminomethylbenzenesulfonic Acid Isomers
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV |
| Application | Separation of 2-Amino-5-methylbenzenesulfonic acid |
This data is based on a method for a closely related isomer and serves as a representative example sielc.com.
Reaction Monitoring
HPLC is an invaluable tool for monitoring the progress of chemical reactions in real-time, providing crucial information for process optimization and control. In the synthesis of this compound, which may involve the sulfonation of p-toluidine, HPLC can be used to track the consumption of the starting material and the formation of the product and any intermediates or byproducts.
For instance, in the synthesis of related compounds like 3-amino-4-hydroxy benzenesulfonic acid, HPLC analysis is used to confirm that the starting material has been consumed to a level of less than 1% before proceeding with the next step google.com. This in-process control ensures the reaction has gone to completion, maximizing yield and minimizing impurities in the final product.
Samples can be withdrawn from the reaction mixture at various time points, quenched, diluted, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of the concentration of each species over time. This data allows for the determination of reaction kinetics and the identification of optimal reaction conditions, such as temperature, reaction time, and catalyst loading.
Table 2: Illustrative HPLC Method for In-Process Control
| Parameter | Condition |
| Column | Inertsil ODS-3V, 5 µm, 250 x 4.6mm |
| Mobile Phase | Gradient of 0.2% Ortho-phosphoric acid in water (A) and Acetonitrile (B) |
| Flow Rate | 1.5 mL/min |
| Detection | 220 nm |
| Application | Quantification of p-Toluenesulfonic acid |
This table presents a method for a related compound, p-Toluenesulfonic acid, which can be adapted for reaction monitoring .
Detailed Research Findings
While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, research on analogous compounds provides significant insights. For example, a study on the determination of impurities in D&C Red No. 6 and 7, which involves the related compound 2-amino-5-methylbenzenesulfonic acid, demonstrates the capability of RP-HPLC to separate isomeric impurities researchgate.net. The method development for such separations often focuses on optimizing the mobile phase composition and pH to achieve baseline resolution between the main component and its isomers.
Furthermore, the analysis of p-Toluenesulfonic acid by HPLC highlights the use of different column chemistries, such as phenyl hydride, to achieve retention and good peak shape for sulfonic acids using simple, mass spectrometry-friendly mobile phases mtc-usa.com. This approach, which leverages π-π interactions between the analyte and the stationary phase, could be highly effective for the analysis of this compound.
The quantitative performance of HPLC methods for related sulfonamides has been thoroughly validated, demonstrating excellent linearity, accuracy, and precision wu.ac.thwu.ac.th. For example, a method for 4-aminobenzene sulphonamide showed a correlation coefficient of 0.999 and recoveries between 85% and 115% for known impurities wu.ac.thwu.ac.th. Similar performance would be expected from a well-developed and validated HPLC method for this compound.
Computational and Theoretical Studies on 3 Amino 4 Methylbenzenesulfonic Acid
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
No published studies were found that utilized Density Functional Theory to investigate the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), or electrostatic potential of 3-Amino-4-methylbenzenesulfonic acid.
Ab Initio Methods (e.g., MP2) for Geometric and Electronic Structure Elucidation
There is no available research that employs ab initio methods like Møller–Plesset perturbation theory (MP2) to elucidate the geometric parameters (bond lengths, bond angles) and electronic structure of this compound.
Molecular Modeling and Simulation Approaches
Conformational Analysis
A conformational analysis of this compound through molecular modeling techniques has not been reported in the scientific literature.
Predictive Reactivity Studies
Computational studies aimed at predicting the chemical reactivity of this compound, such as mapping its Fukui functions or other reactivity descriptors, are not available.
Molecular Docking Studies for Interaction Prediction with Molecular Targets
No molecular docking studies have been published that explore the potential interactions of this compound with any biological or molecular targets. Such studies are crucial for predicting binding affinities and modes of interaction, which are fundamental in fields like drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituent Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmdpi.com These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities, thereby saving time and resources. mdpi.com A QSAR model is expressed by the general equation:
Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
The predictors in these models are physicochemical properties or theoretical molecular descriptors, while the response variable is a measure of biological activity. wikipedia.org
Specific QSAR models for this compound detailing the effects of its amino and methyl substituents on a particular biological activity are not readily found in the surveyed literature. However, QSAR studies have been conducted on various derivatives of benzenesulfonamides and other sulfonic acids. These studies typically involve a series of compounds where substituents on the benzene ring are varied to build a model. For a hypothetical QSAR study on this compound analogs, descriptors would be calculated to quantify the electronic effects of the amino group (electron-donating) and the methyl group (weakly electron-donating), as well as steric and hydrophobic parameters. These descriptors would then be correlated with a measured biological endpoint to understand how these substituents influence the compound's activity.
Thermodynamic Parameter Derivation from Computational Models
Computational chemistry provides powerful tools for deriving thermodynamic parameters of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. nih.govmdpi.com These calculations are often performed using quantum mechanical methods like Density Functional Theory (DFT). mdpi.com Such theoretical data are crucial for understanding the stability, reactivity, and environmental fate of chemical compounds. nih.gov
While a comprehensive computational study detailing the thermodynamic parameters of this compound is not available in the reviewed literature, the principles of such a study would involve optimizing the molecule's geometry and calculating its vibrational frequencies. From these, thermochemical data can be derived. For example, a study on thiophene sulfonamide derivatives used DFT calculations to determine their chemical and thermodynamic properties. mdpi.com Similarly, a comprehensive thermodynamic study on methyl-nitro-benzoic acids combined experimental and computational methods to establish a consistent set of thermodynamic data. nih.gov A similar approach for this compound would provide valuable insights into its energetic properties.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgbiointerfaceresearch.com The Hirshfeld surface is defined by partitioning the space in a crystal into regions where the electron distribution of a molecule dominates over the sum of electron distributions of all other molecules in the crystal. crystalexplorer.net This technique allows for the generation of two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. scirp.orgbiointerfaceresearch.com
A specific Hirshfeld surface analysis for this compound has not been reported. However, analysis of related aminobenzenesulfonate and sulfonamide crystal structures can provide a strong indication of the types of interactions that would be present. The molecule contains amino (-NH2), sulfonic acid (-SO3H), and methyl (-CH3) functional groups on a benzene ring, all of which can participate in various intermolecular interactions.
The primary interactions expected in the crystal structure of this compound would be strong hydrogen bonds involving the amino and sulfonic acid groups. The sulfonic acid group can act as a hydrogen bond donor (from the -OH) and acceptor (at the oxygens), while the amino group can act as a donor. These would likely lead to significant O···H and N···H contacts.
For illustrative purposes, the table below shows the percentage contributions of various intermolecular contacts from a Hirshfeld surface analysis of a related organic salt containing a thiadiazole derivative, which also features a variety of functional groups capable of different interactions. nih.gov
| Interaction Type | Contribution (%) |
| O···H/H···O | 39.1 |
| H···H | 29.0 |
| H···C/C···H | Not specified |
| S···N/N···S | Less significant |
| S···H/H···S | Less significant |
| S···S | Less significant |
This data is from a related but different compound and is provided for illustrative purposes only. nih.gov
A detailed Hirshfeld surface analysis of this compound would provide precise quantification of these interactions and offer valuable insights into its crystal packing and solid-state properties. scirp.org
Environmental Fate and Remediation Research of 3 Amino 4 Methylbenzenesulfonic Acid
Biodegradability Studies in Aerobic and Anaerobic Conditions
The biodegradability of 3-Amino-4-methylbenzenesulfonic acid, like other sulfonated aromatic amines, is highly dependent on the presence or absence of oxygen.
Under anaerobic conditions, sulfonated aromatic amines are generally considered recalcitrant. Studies investigating various isomers and related compounds have shown no significant degradation by anaerobic consortia over extended periods, with one study observing no removal after 100 to 180 days. core.ac.uk This suggests that in anoxic environments such as deep sediments or anaerobic digesters, this compound is likely to persist.
Conversely, degradation is predominantly an aerobic process. core.ac.uk Most aromatic amines are readily biodegraded in the presence of oxygen. However, the term "readily" can be conditional. An OECD SIDS (Screening Information Data Set) report on a closely related isomer, 4-Aminotoluene-3-sulfonic acid, found that the substance was not readily biodegradable, showing 0% degradation over 14 days in a standard test. oecd.org This indicates that while aerobic biodegradation is the primary removal pathway, it may require specific, acclimated microbial populations.
The potential for aerobic breakdown is confirmed by the successful isolation of bacteria capable of mineralizing aminobenzenesulfonates. For instance, a novel Pannonibacter sp. strain isolated from activated sludge was able to use 4-aminobenzenesulfonate as its sole source of carbon, energy, nitrogen, and sulfur, achieving complete degradation of high concentrations within 40 hours. nih.gov This demonstrates that specialized microorganisms in environments like wastewater treatment plants can effectively break down these compounds. The process involves the mineralization of the sulfonate group, which is released as sulfate. core.ac.uknih.gov
Hydrolytic Stability Investigations in Aqueous Environments
The chemical stability of this compound in aqueous environments is largely dictated by the resilience of the carbon-sulfur bond in the aromatic sulfonic acid group. Arylsulfonic acids are generally resistant to hydrolysis under typical environmental conditions.
While the reverse reaction of sulfonation—hydrolytic desulfonation—is possible, it requires aggressive conditions such as high temperatures (often exceeding 200°C) or heating in strong aqueous acid. wikipedia.org These conditions are not representative of natural water bodies.
Data from an OECD SIDS report for the isomer 4-Aminotoluene-3-sulfonic acid confirms this stability. According to OECD Guideline 111, the compound was found to be stable to hydrolysis in water across a range of environmentally relevant pH values (pH 4, 7, and 9). oecd.org Therefore, this compound is not expected to undergo abiotic degradation via hydrolysis in aquatic ecosystems. Its removal from these systems will be governed by other processes, primarily biodegradation.
Environmental Distribution and Compartmentalization Using Fugacity Models (Air, Water, Soil, Sediment)
Fugacity models are valuable tools for predicting the environmental distribution of a chemical by estimating its partitioning between different compartments like air, water, soil, and sediment. The partitioning behavior of this compound is dictated by its key physicochemical properties, particularly its low vapor pressure and high water solubility.
Based on data for the closely related isomer 4-Aminotoluene-3-sulfonic acid, the compound has a very low vapor pressure (< 0.00052 Pa at 100°C) and is soluble in water (6.0 g/L at 20°C). oecd.org It also has a negative octanol-water partition coefficient (log Pow = -0.67), indicating it is hydrophilic and has a low affinity for fatty tissues and organic carbon in soil and sediment. oecd.org
A Mackay Level III fugacity model simulation conducted for this isomer provides insight into the expected environmental fate: oecd.org
Release to Water: If discharged directly into water, the vast majority of the substance is predicted to remain within the water compartment.
Release to Air or Soil: If released into the air or soil, the model predicts a significant distribution to both water and soil, with approximately 50% partitioning into each compartment.
This distribution pattern is a direct consequence of its high water solubility and low volatility. The compound will readily partition into the aqueous phase of soil and has a low tendency to enter the atmosphere. Its primary environmental reservoirs are expected to be water and, to a lesser extent, soil pore water.
Interactive Table: Physicochemical Properties and Fugacity Model Inputs for an Isomer (4-Aminotoluene-3-sulfonic acid)
| Property | Value | Unit | Implication for Environmental Fate |
| Water Solubility | 6.0 | g/L (at 20°C) | High potential to remain in the water compartment. |
| Vapor Pressure | < 0.00052 | Pa (at 100°C) | Very low volatility; atmospheric transport is unlikely. |
| Log P (octanol/water) | -0.67 | Dimensionless | Hydrophilic; low potential for bioaccumulation and sorption to organic matter. |
Atmospheric Degradation Pathways (e.g., Reaction with Hydroxyl Radicals)
Although this compound has a very low vapor pressure, any fraction that does enter the atmosphere is expected to be degraded through photochemical reactions. The primary degradation pathway for organic compounds in the troposphere is oxidation by hydroxyl radicals (•OH). These highly reactive radicals are formed by the photodissociation of ozone in the presence of water vapor and are responsible for the "self-cleansing" capacity of the atmosphere.
For the isomer 4-Aminotoluene-3-sulfonic acid, it has been estimated that if released into the atmosphere, it will react with photochemically produced hydroxyl radicals with a calculated half-life of just 4.5 hours. oecd.org This indicates a rapid atmospheric degradation process. Therefore, while the compound is unlikely to be present in the atmosphere in significant quantities due to its low volatility, any amount that does volatilize will be quickly removed, preventing long-range atmospheric transport.
Bioaccumulation Potential Assessments
Bioaccumulation, the process by which a chemical's concentration increases in an organism over time relative to the environment, is a key factor in assessing environmental risk. The potential for a substance to bioaccumulate is often predicted using its octanol-water partition coefficient (Kow), expressed as log Kow or log P.
For aminobenzenesulfonic acids, the bioaccumulation potential is low. The presence of the highly polar sulfonic acid group makes the molecule very water-soluble. An experimental study on the isomer 4-Aminotoluene-3-sulfonic acid reported a log Pow of -0.67. oecd.org A negative log Pow value signifies that the compound preferentially partitions into water rather than into octanol, which serves as a surrogate for fatty tissues.
This low partitioning potential is reflected in bioconcentration factor (BCF) measurements. The same OECD SIDS report noted a BCF of less than 4, indicating a low potential for bioconcentration in aquatic organisms. oecd.org Based on these data, this compound is not expected to bioaccumulate in food webs.
Plant Uptake and Translocation Studies of Aminobenzenesulfonic Acids
The uptake of aminobenzenesulfonic acids from the soil by plants is influenced by the compound's chemical properties and the plant's physiological processes. Studies on related sulfonated compounds provide general insights into this behavior.
The sulfonic acid group, being a strong acid, exists in its anionic (sulfonate) form at typical soil pH values. This high polarity can limit passive uptake across plant root membranes. Research on other organic compounds with sulfonated functional groups has shown that their presence can reduce plant uptake and subsequent translocation from roots to shoots compared to non-sulfonated analogues. wikipedia.org
Furthermore, studies on sulfonamide antibiotics show a tendency for these compounds to accumulate in the root fraction rather than being translocated to the shoots and leaves. thieme-connect.de A potential mechanism for this is "ion trapping," where the pH difference between the slightly acidic soil and the more neutral pH inside plant cells can influence the compound's form and mobility. thieme-connect.de While specific studies on this compound are limited, the available evidence suggests that if uptake occurs, the compound would likely be retained primarily in the plant's root system with limited translocation to edible portions.
Considerations for Wastewater Treatment and Effluent Analysis
Wastewater treatment plants (WWTPs) are a critical nexus for the potential removal or environmental release of this compound, as it is an intermediate in the production of some dyes and pharmaceuticals. Its fate in these facilities is directly linked to the findings on its biodegradability.
Conventional wastewater treatment often involves both anaerobic and aerobic stages. As established, anaerobic treatment is ineffective for degrading sulfonated aromatic amines. core.ac.uk Therefore, removal of this compound will not occur in anaerobic digesters.
The primary mechanism for its removal in a WWTP is aerobic biodegradation within the activated sludge process. The isolation of bacterial strains from activated sludge that can completely mineralize similar compounds confirms that the necessary microbial functions can exist in these systems. nih.gov However, the fact that some aminotoluenesulfonic acids are not "readily" biodegradable suggests that efficient removal may depend on factors such as:
Acclimated Biomass: The microbial community may need prior exposure to the compound to develop the necessary degradative capacity.
Sufficient Retention Time: A long enough hydraulic and solids retention time in the aerobic zone is crucial to allow the relatively slow-growing specialized bacteria to flourish and act on the compound.
Effective operation of the aerobic stage is paramount. Data from one production site in Japan showed that while the compound could be present in raw wastewater, the concentration in the final effluent from the WWTP was very low (less than 0.009 mg/L), indicating that high removal efficiency is achievable in a well-managed system. oecd.org This underscores the importance of regular effluent analysis to ensure that treatment processes are functioning optimally and to prevent the release of the compound into receiving waters.
Future Research Directions for 3 Amino 4 Methylbenzenesulfonic Acid
Exploration of Novel Synthetic Pathways
The traditional synthesis of 3-Amino-4-methylbenzenesulfonic acid typically involves the direct sulfonation of o-toluidine using concentrated sulfuric acid or oleum. This process is an electrophilic aromatic substitution, where sulfur trioxide acts as the electrophile. While effective, this method often requires harsh conditions and can generate significant acidic waste.
Future research is focused on developing greener and more efficient synthetic routes. These novel pathways aim to reduce environmental impact, improve safety, and increase process efficiency. Key areas of exploration include:
Alternative Sulfonating Agents: Research is moving beyond conventional reagents to explore milder and more selective options. This includes the use of sulfur trioxide-base complexes and various sulfur dioxide surrogates, such as thiourea dioxide, which can operate under less harsh conditions.
Advanced Process Technologies: The adoption of process intensification technologies like microreactors and microwave-assisted synthesis is a significant area of investigation. Microreactors offer superior heat and mass transfer, allowing for rapid, controlled reactions under solvent-free conditions, which can lead to higher yields and purity. researchgate.net Ultrasonic-assisted synthesis is another promising avenue, as it can accelerate reaction rates through acoustic cavitation. scirp.org
Table 1: Comparison of Synthetic Methodologies for Aromatic Sulfonation
| Feature | Traditional Sulfonation | Novel & Future Pathways |
|---|---|---|
| Sulfonating Agent | Concentrated H₂SO₄, Oleum | SO₃-base complexes, NaHSO₃, Thiourea dioxide surrogates |
| Reaction Conditions | High temperature, harsh acidic media | Milder temperatures, potentially solvent-free |
| Technology | Batch reactors | Microreactors, Microwave synthesis, Sonication |
| Environmental Impact | High acidic waste generation | Reduced waste, improved atom economy |
| Key Advantages | Established and well-understood | Higher efficiency, increased safety, greener process |
Development of Advanced Catalytic Systems
Aromatic sulfonic acids are well-known for their strong acidic properties, making them effective catalysts in a wide range of organic reactions, including esterification and alkylation. britannica.comcapitalresin.comcapitalresin.comwikipedia.org Like its well-studied analogue p-toluenesulfonic acid, this compound possesses this catalytic capability. cymitquimica.comniscpr.res.in
The future of catalysis involving sulfonic acids lies in the transition from homogeneous to heterogeneous systems to enhance sustainability. The development of solid acid catalysts is a primary research goal, as it simplifies catalyst separation from the reaction mixture, enabling easy recovery and reuse.
Key research directions include:
Immobilization on Solid Supports: A major focus is the covalent grafting of sulfonic acid molecules onto various solid supports. Promising materials include silica, magnetic nanoparticles (e.g., Fe₃O₄ or cobalt ferrite), and porous carbon. mdpi.combohrium.com These supported catalysts combine the high reactivity of the sulfonic acid group with the practical advantages of a solid-phase system.
Leveraging the Amino Group: The amino group on the this compound molecule provides a versatile handle for covalent attachment to supports. Furthermore, the presence of both amino and sulfonic acid groups can create bifunctional catalysts or zwitterionic structures that may enhance catalytic activity and selectivity in specific reactions. mdpi.com
Design of Magnetic Catalysts: Immobilizing the sulfonic acid on magnetic nanoparticles creates a catalyst that can be easily separated from the reaction medium using an external magnetic field. bohrium.com This approach is particularly attractive for creating highly recyclable and environmentally friendly catalytic systems.
Table 2: Comparison of Homogeneous vs. Heterogeneous Sulfonic Acid Catalysis
| Feature | Homogeneous System | Heterogeneous (Solid-Supported) System |
|---|---|---|
| Catalyst Form | Soluble in reaction media (e.g., p-TsOH) | Insoluble solid (e.g., Sulfonic acid on silica) |
| Separation | Difficult; requires distillation or extraction | Simple; filtration or magnetic separation |
| Recyclability | Often single-use, difficult to recycle | High; can be reused for multiple cycles |
| Process | Batch operations | Suitable for continuous flow reactors |
| Future Outlook | Established but less sustainable | Key area of green chemistry research |
Design of Next-Generation Functional Materials
This compound serves as a crucial building block for various functional materials, primarily due to its reactive amino group and the solubilizing sulfonic acid group. cymitquimica.com
Advanced Azo Dyes: The most established application is in the synthesis of azo dyes. wikipedia.org The amino group can be readily converted into a diazonium salt, which then couples with other aromatic compounds to form a vast array of colored molecules. unb.ca Future research in this area is directed towards creating "smart" dyes with additional functionalities. For instance, studies on similar structures have led to the development of novel azo dyes possessing antimicrobial properties, opening up applications in functional textiles and coatings. rasayanjournal.co.in
Proton Exchange Membranes (PEMs): The sulfonic acid group is the functional component in state-of-the-art PEMs like Nafion, which are essential for fuel cells. wikipedia.org A significant future direction is the incorporation of aromatic sulfonic acids into novel membrane architectures. Cutting-edge research involves functionalizing advanced materials like graphene with benzenesulfonic acid. Computational studies have shown that such functionalization can create highly efficient and selective proton transport channels, potentially leading to the next generation of high-performance fuel cell membranes. acs.org
Specialty Polymers: The dual functionality of this compound makes it an attractive monomer for the synthesis of specialty polymers. Research into amino acid-based vinyl polymers has shown potential for creating materials with thermo-responsive (LCST/UCST) properties. mdpi.com Incorporating this sulfonic acid derivative could lead to new water-soluble polymers for applications in drug delivery, sensors, and smart hydrogels.
In-depth Mechanistic Understanding of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in subsequent transformations.
Sulfonation Mechanism: The synthesis of the compound is a classic electrophilic aromatic substitution. wikipedia.org The reaction proceeds via the attack of an electrophile (SO₃ or its protonated form) on the electron-rich aromatic ring of o-toluidine, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion. purechemistry.orgyoutube.com A subsequent deprotonation step restores the ring's aromaticity. slideshare.net Future mechanistic studies will likely focus on the precise role of the solvent and the exact nature of the electrophilic species under different "green" reaction conditions (e.g., in microreactors or with novel sulfonating agents). Understanding the directing effects of the ortho-methyl and para-amino groups is key to controlling regioselectivity.
Azo Coupling Mechanism: In dye synthesis, the mechanism involves the diazotization of the amino group to form a diazonium ion. This ion then acts as an electrophile in a second electrophilic aromatic substitution reaction with a coupling component (e.g., a phenol or aniline derivative). unb.ca In-depth kinetic and computational studies can elucidate the transition states and substituent effects in these coupling reactions, allowing for the rational design of dyes with specific properties.
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental work is accelerating research and development related to this compound and its derivatives. Density Functional Theory (DFT) has emerged as a particularly powerful tool in this domain. acs.orgnih.gov
This integrated approach is pivotal for:
Predicting Molecular Reactivity: Computational methods can calculate a range of quantum chemical descriptors that predict a molecule's behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, indicate the molecule's chemical reactivity and kinetic stability. nih.gov Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack. nih.govajpchem.org
Rational Design of Materials and Catalysts: Before undertaking complex and time-consuming laboratory work, computational screening can be used to predict the properties of new materials. For example, DFT simulations were used to confirm that benzenesulfonic functionalization of graphene nanopores would create a selective proton channel, guiding experimental efforts. acs.org
Structural Verification: Computational tools are used to complement experimental characterization. Theoretical calculations of vibrational frequencies and NMR chemical shifts can be compared with experimental FTIR and NMR spectra to confirm the structure of newly synthesized molecules. nih.gov
Table 3: Application of Computational Descriptors in Chemical Research
| Computational Parameter | Information Provided | Application Area |
|---|---|---|
| HOMO-LUMO Energy Gap | Chemical reactivity, kinetic stability | Predicting reaction rates, designing stable molecules |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites | Predicting sites for electrophilic/nucleophilic attack |
| Proton Affinity (PA) | Acidity/basicity of functional groups | Designing acid catalysts, understanding proton transport |
| Calculated Vibrational Frequencies | Theoretical IR/Raman spectra | Structural confirmation of synthesized compounds |
Q & A
Basic Research Question
- FT-IR Spectroscopy : Confirms functional groups via NH₂ stretching (~3400 cm⁻¹), SO₃H asymmetric/symmetric vibrations (~1180 cm⁻¹ and ~1040 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- ¹H/¹³C NMR : Resolves positional isomers. The methyl group at position 4 appears as a singlet (~δ 2.3 ppm in ¹H NMR), while the sulfonic acid group deshields adjacent aromatic protons .
- Elemental Analysis : Validates stoichiometry (C: 52.33%, H: 4.72%, N: 5.65%, S: 11.42%) .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability; decomposition begins above 250°C, consistent with its high melting point .
How do the electronic effects of the sulfonic acid and methyl groups influence the reactivity of this compound in electrophilic substitution reactions?
Advanced Research Question
The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group (EWG), directing electrophiles to the meta position relative to itself. However, the methyl group (+I effect) and amino group (+M effect) compete, creating regioselectivity challenges. For example, nitration predominantly occurs at position 6 (meta to -SO₃H and para to -CH₃), as shown by computational modeling (DFT) and LC-MS analysis of reaction products . Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that the amino group’s protonation state (pH-dependent) further modulates reactivity .
What strategies resolve contradictions in reported solubility data for this compound across different solvents?
Advanced Research Question
Discrepancies arise from polymorphic forms and hydration states. For instance, the anhydrous form is sparingly soluble in ethanol (~1.2 g/100 mL at 25°C), while the monohydrate dissolves readily (~8.5 g/100 mL). Differential Scanning Calorimetry (DSC) identifies hydration transitions, and dynamic vapor sorption (DVS) quantifies hygroscopicity . Solubility parameters (Hansen solubility parameters) can be calculated via group contribution methods to predict compatibility with mixed solvents (e.g., water-DMSO mixtures) .
How does this compound interact with biological macromolecules, and what methodologies quantify these interactions?
Advanced Research Question
The sulfonic acid group enables electrostatic interactions with basic amino acid residues (e.g., lysine). Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure binding affinities (Kd ~10⁻⁴–10⁻⁶ M) with model proteins like bovine serum albumin (BSA). Fluorescence quenching assays reveal static quenching mechanisms, with Stern-Volmer constants (Ksv) indicating strong binding at physiological pH . Computational docking (AutoDock Vina) further predicts binding sites, corroborating experimental data .
What are the thermodynamic implications of using this compound as a catalyst in acid-mediated reactions?
Advanced Research Question
Compared to p-toluenesulfonic acid (pKa ~ -2), this compound has a higher pKa (~0.5) due to the electron-donating amino group, reducing catalytic efficiency in esterifications but improving selectivity in acid-labile substrates. Kinetic studies (Arrhenius plots) show activation energies (Ea) ~45 kJ/mol for fructose dehydration, lower than H₂SO₄ (Ea ~60 kJ/mol) . Microcalorimetry quantifies enthalpy changes (ΔH ~ -75 kJ/mol) during catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
